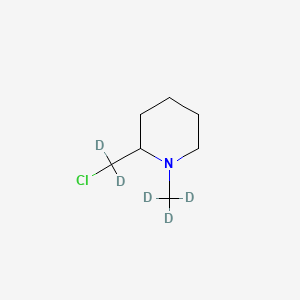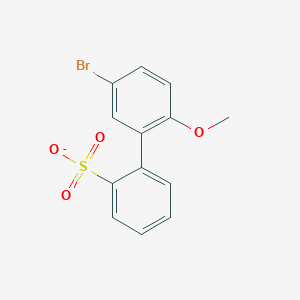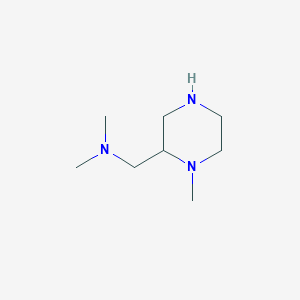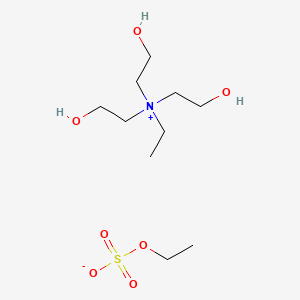
N-Methyl-2-piperidinemethyl-d5 Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-piperidinemethyl-d5 Chloride typically involves the deuteration of N-Methyl-2-piperidinemethyl Chloride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-piperidinemethyl-d5 Chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include deuterated solvents and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various deuterated derivatives .
Applications De Recherche Scientifique
N-Methyl-2-piperidinemethyl-d5 Chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Methyl-2-piperidinemethyl-d5 Chloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-piperidinemethyl Chloride: The non-deuterated version of the compound.
2-Chloromethyl-1-methylpiperidine: Another structurally similar compound.
Uniqueness
N-Methyl-2-piperidinemethyl-d5 Chloride is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying reaction mechanisms and kinetics. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing distinct advantages over non-deuterated analogs .
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
152.67 g/mol |
Nom IUPAC |
2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2 |
Clé InChI |
FGMRHGUEOYXVMX-YRYIGFSMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])Cl |
SMILES canonique |
CN1CCCCC1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)


![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)

